(3-Methylpiperidin-1-yl)(thiophen-2-yl)methanone
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Overview
Description
(3-Methylpiperidin-1-yl)(thiophen-2-yl)methanone: is an organic compound that features a piperidine ring substituted with a methyl group at the third position and a thiophene ring attached to a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 3-methylpiperidine and thiophene-2-carboxylic acid.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The piperidine ring can undergo substitution reactions, where the methyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for bromination, followed by nucleophilic substitution.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: (3-Methylpiperidin-1-yl)(thiophen-2-yl)methanol.
Substitution: Various substituted piperidine derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, potentially aiding in catalytic processes.
Material Science: Its structural properties make it a candidate for the development of new materials with specific electronic or photonic properties.
Biology
Pharmacology: The compound’s structure suggests potential activity as a pharmaceutical agent, possibly targeting neurological pathways due to the piperidine moiety.
Medicine
Drug Development: It can serve as a lead compound for the development of new drugs, particularly those targeting the central nervous system.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism by which (3-Methylpiperidin-1-yl)(thiophen-2-yl)methanone exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The piperidine ring could interact with neurotransmitter receptors, while the thiophene ring might engage in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
(3-Methylpiperidin-1-yl)(pyridin-2-yl)methanone: Similar structure but with a pyridine ring instead of a thiophene ring.
(3-Methylpiperidin-1-yl)(furan-2-yl)methanone: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
Electronic Properties: The thiophene ring imparts unique electronic properties compared to pyridine or furan analogs, potentially making it more suitable for specific applications in materials science.
Biological Activity: The sulfur atom in the thiophene ring can influence the compound’s interaction with biological targets, possibly leading to different pharmacological profiles compared to its analogs.
This detailed overview provides a comprehensive understanding of (3-Methylpiperidin-1-yl)(thiophen-2-yl)methanone, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C11H15NOS |
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Molecular Weight |
209.31 g/mol |
IUPAC Name |
(3-methylpiperidin-1-yl)-thiophen-2-ylmethanone |
InChI |
InChI=1S/C11H15NOS/c1-9-4-2-6-12(8-9)11(13)10-5-3-7-14-10/h3,5,7,9H,2,4,6,8H2,1H3 |
InChI Key |
XQMMCJOEGKKEBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC=CS2 |
Origin of Product |
United States |
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